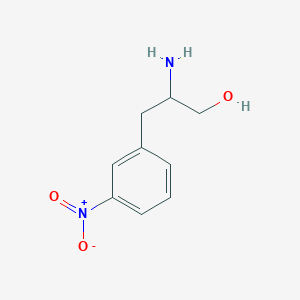

2-Amino-3-(3-nitrophenyl)propan-1-ol

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-amino-3-(3-nitrophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)4-7-2-1-3-9(5-7)11(13)14/h1-3,5,8,12H,4,6,10H2 |

InChI Key |

SNRJFODLMSOJIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Differences and Implications

- Electron Effects: The nitro group in 2-Amino-3-(3-nitrophenyl)propan-1-ol increases electrophilicity compared to phenyl or oxolane analogs, making it more reactive in substitution or reduction reactions .

- Solubility : Halogenated analogs (e.g., 2-chloro-6-fluorophenyl derivative) exhibit lower polarity, while oxolane-containing variants show improved water solubility due to hydrogen bonding .

- Biological Activity: L-Tryptophanol’s indole substituent enables interactions with biological targets (e.g., serotonin receptors), unlike nitro-substituted derivatives, which may prioritize synthetic utility over direct bioactivity .

- Chirality: (S)-2-Amino-3-phenylpropan-1-ol highlights the role of stereochemistry in drug design, whereas non-chiral analogs like 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl are more suited for non-stereoselective applications .

Preparation Methods

Nitration of Phenylalanine Derivatives

A multi-step approach involves nitrating a phenylalanine precursor to introduce the meta-nitro group. Starting with L-phenylalanine, nitration is performed using fuming nitric acid in concentrated sulfuric acid at -15°C, yielding 3-nitrophenylalanine. The amino group is protected via acetylation (acetic anhydride, triethylamine) to prevent undesired side reactions during subsequent steps. The carboxylic acid is then reduced to the alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by deprotection of the amino group via hydrolysis (HCl, 90°C).

Key Data:

Limitations

Nitration regioselectivity is challenging, often requiring chromatographic purification to isolate the meta isomer. Side products (para-nitro derivatives) reduce efficiency.

Henry Reaction and Sequential Reduction

Nitroaldol Condensation

The Henry reaction between 3-nitrobenzaldehyde and nitroethane in the presence of a Cu:Mg:Al hydrotalcite catalyst produces 2-nitro-1-(3-nitrophenyl)propan-1-ol. Optimal conditions include ethanol as the solvent, 20 mol% catalyst loading, and 24–48 hours at 25°C.

Reaction Conditions:

Catalytic Hydrogenation

The nitro group at position 2 is selectively reduced to an amine using Pd/C (10 wt%) under hydrogen (1 atm) in methanol. This step avoids over-reduction of the aromatic nitro group.

Optimization:

Strecker Synthesis and Carboxylic Acid Reduction

α-Aminonitrile Formation

3-Nitrobenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol to form 2-amino-3-(3-nitrophenyl)propanenitrile.

Conditions:

Hydrolysis and Reduction

The nitrile is hydrolyzed to 2-amino-3-(3-nitrophenyl)propanoic acid using 6M HCl (reflux, 12 hours). Subsequent reduction with LiAlH4 in THF yields the target alcohol.

Data:

Reductive Amination of Ketone Intermediates

Ketone Synthesis

3-(3-Nitrophenyl)-2-ketopropanol is synthesized via oxidation of 3-(3-nitrophenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane.

Ammonia Treatment

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol.

Conditions:

Epoxide Ring-Opening with Ammonia

Epoxidation

3-(3-Nitrophenyl)propene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding 2,3-epoxy-1-(3-nitrophenyl)propane.

Ammonolysis

The epoxide reacts with aqueous ammonia (28%) at 60°C for 8 hours, producing the amino alcohol via nucleophilic ring-opening.

Selectivity:

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Overall Yield |

|---|---|---|---|

| Nitration/Reduction | High enantiopurity | Multi-step, low regioselectivity | 58–62% |

| Henry Reaction | Scalable, mild conditions | Requires nitro group reduction | 70–75% |

| Strecker Synthesis | Direct amino group introduction | Cyanide toxicity concerns | 68–72% |

| Reductive Amination | Single-step amination | Ketone synthesis complexity | 60–67% |

| Epoxide Ammonolysis | High regioselectivity | Epoxidation safety risks | 65–71% |

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(3-nitrophenyl)propan-1-ol?

The compound can be synthesized via reduction of its corresponding amino acid derivative. For example, 3-(3-nitrophenyl)-L-alanine methyl ester can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under inert conditions, followed by acid hydrolysis to yield the target alcohol. Care must be taken to maintain low temperatures (0–5°C) to prevent nitro group reduction or decomposition . Alternative routes may involve catalytic hydrogenation of ketone intermediates derived from nitro-substituted phenyl precursors .

Q. How can this compound be purified to achieve high enantiomeric purity?

Purification typically involves silica gel column chromatography with gradient elution (e.g., CH2Cl2/MeOH 95:5 to 90:10). Crystallization from isopropanol/ether mixtures is effective for removing impurities. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol mobile phases can resolve enantiomers, achieving >99% enantiomeric excess (e.e.) .

Q. What spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl), hydroxyl (δ 1.5–2.5 ppm, broad), and amine protons (δ 1.0–2.0 ppm).

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and primary amine (1550–1650 cm⁻¹) stretches.

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 211.1 (C9H13N2O3+).

- Optical Rotation : Measure specific rotation (e.g., [α]D25 = +15° in MeOH) to confirm chirality .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Stereoselectivity is achieved via chiral starting materials or asymmetric catalysis. Using L-alanine derivatives as precursors ensures retention of configuration during LiAlH4 reduction. Alternatively, asymmetric hydrogenation of α-keto nitroaryl propanols with Ru-(R)-BINAP catalysts achieves >90% enantiomeric excess .

Q. What mechanistic challenges arise from the nitro group in reduction reactions?

The nitro group’s electron-withdrawing effect destabilizes intermediates, leading to side reactions (e.g., over-reduction). Controlled conditions (e.g., NaBH4/I2 in THF at −20°C) selectively reduce esters to alcohols without affecting the nitro group. Computational DFT studies suggest transition-state stabilization via solvent coordination .

Q. How can this compound be utilized in drug conjugate synthesis?

The amino and hydroxyl groups enable conjugation with pharmacophores. For example, in geldanamycin derivative synthesis, the amino alcohol reacts with activated esters (e.g., NHS esters) in dichloromethane (DCM) under DMAP catalysis. Purification via flash chromatography (40% CH2Cl2 in EtOAc) yields bioactive conjugates .

Q. How should conflicting NMR data (e.g., unexpected splitting) be resolved?

Unexpected splitting may arise from dynamic rotational isomerism or impurities. Techniques include:

- VT-NMR : Variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence of signals.

- 2D NMR (COSY, HSQC) : Assign coupling networks and verify connectivity.

- HPLC-MS : Confirm purity and rule out diastereomeric byproducts .

Methodological Notes

- Synthetic Optimization : Screen solvents (THF vs. Et2O) and reductants (LiAlH4 vs. NaBH4) to maximize yield.

- Chiral Analysis : Use polarimetric detection alongside chiral HPLC for rigorous stereochemical validation.

- Safety : Nitro-containing intermediates may be explosive; avoid high-temperature reflux and mechanical shock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.